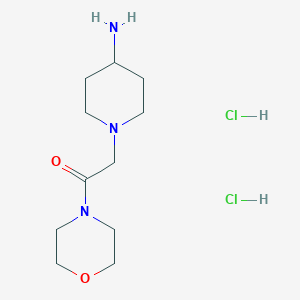
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride
描述
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride typically involves the reaction of piperidine derivatives with morpholine derivatives under controlled conditions. The process often includes steps such as:
Formation of the piperidine core: This involves the reaction of piperidine with suitable reagents to introduce the desired functional groups.
Introduction of the morpholine moiety: This step involves the reaction of the piperidine derivative with morpholine or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a histamine H3 receptor inverse agonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of sleep disorders and as a wake-promoting agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. As a histamine H3 receptor inverse agonist, it binds to the H3 receptor and inhibits its activity, leading to increased release of histamine and other neurotransmitters. This action is believed to contribute to its wake-promoting effects and potential therapeutic applications in sleep disorders.
相似化合物的比较
Similar Compounds
1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-one oxime hydrochloride: This compound shares a similar structure but differs in its functional groups.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Another related compound with different functional groups and applications.
Uniqueness
2-(4-aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one dihydrochloride is unique due to its specific interaction with the histamine H3 receptor and its potential therapeutic applications. Its structure allows for targeted binding and modulation of receptor activity, making it a valuable compound in scientific research and potential drug development.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;;/h10H,1-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBZZWTQFWHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



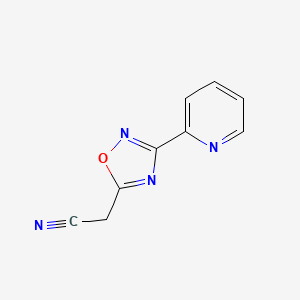
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)
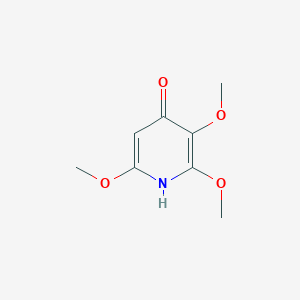
![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)
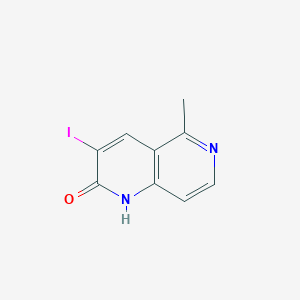
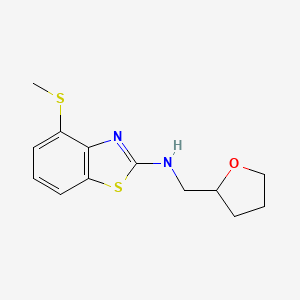

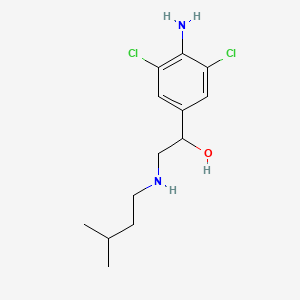
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)


![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)
